N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine carboxamide family, characterized by a fused bicyclic pyrido-pyrimidine core substituted with a hydroxyl group at position 2, a keto group at position 4, and a carboxamide side chain at position 2. The side chain features a butyl(methyl)aminoethyl group, which enhances solubility in polar solvents like alcohols while maintaining low solubility in ether . Its synthesis involves amidation of the ethyl ester precursor (2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester) with excess dialkylaminoalkylamine in boiling ethanol, followed by purification via ether washing . The compound’s molecular formula is C₁₆H₂₂N₄O₃, with a molecular weight of 318.37 .
Properties
IUPAC Name |
N-[2-[butyl(methyl)amino]ethyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-4-9-19(2)11-8-17-14(21)13-15(22)18-12-7-5-6-10-20(12)16(13)23/h5-7,10,22H,3-4,8-9,11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZCTMQNLYIESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a complex organic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationship (SAR), and relevant case studies.
The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The compound's structure includes a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The incorporation of the butyl(methyl)amino group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown inhibition of tumor cell proliferation. A study highlighted that certain derivatives could inhibit the migration and invasion of A549 lung cancer cells by modulating specific signaling pathways associated with cancer progression .
Antiviral and Antimicrobial Effects
Pyrido[1,2-a]pyrimidine derivatives have also been reported to possess antiviral and antimicrobial activities. These compounds can interfere with viral replication mechanisms and exhibit bactericidal effects against various strains. For example, a related compound demonstrated effective inhibition against HIV, with EC50 values indicating potent activity compared to standard antiviral drugs .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by studies showing that related pyrido[1,2-a]pyrimidines can reduce inflammation markers in vitro and in vivo. This suggests that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the side chains and functional groups can significantly impact its efficacy and selectivity. For example, variations in the amino substituents have been linked to enhanced potency against specific targets while minimizing off-target effects.
Case Study 1: Antitumor Efficacy
In a controlled study, a series of pyrido[1,2-a]pyrimidine derivatives were evaluated for their ability to inhibit cancer cell lines. The lead compound demonstrated a significant reduction in cell viability at low micromolar concentrations, showcasing its potential as an anticancer agent.
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of related compounds against HIV. The results indicated that certain derivatives exhibited lower EC50 values than established antiviral agents like AZT, suggesting that these compounds could serve as promising candidates for further development in antiviral therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
N-Benzyl Derivatives
Compounds such as N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (C₁₆H₁₃N₃O₃) replace the aminoethyl side chain with a benzyl group. These derivatives exhibit analgesic activity in the "acetic acid writhings" model, comparable to 4-hydroxyquinolin-2-one analogs .
Thieno-Pyrido[1,2-a]pyrimidine Derivatives
Examples like N-[2-(methylthio)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (C₁₈H₁₃N₃O₂S₂) incorporate a sulfur-containing thieno ring.
Furylmethyl-Substituted Analogs
N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide (C₂₇H₂₅N₅O₄) features a furan ring and extended aromaticity. This structural complexity may enhance selectivity for certain targets but increases molecular weight (483.53 g/mol), affecting pharmacokinetics .
Physicochemical Properties
| Compound (Substituent) | Molecular Formula | Solubility | Key Functional Groups |
|---|---|---|---|
| Target (butyl(methyl)aminoethyl) | C₁₆H₂₂N₄O₃ | Soluble in alcohols | Dialkylaminoethyl, hydroxyl, keto |
| N-Benzyl analog (benzyl) | C₁₆H₁₃N₃O₃ | Low water solubility | Benzyl, hydroxyl, keto |
| Thieno derivative (thieno ring) | C₁₈H₁₃N₃O₂S₂ | Not reported | Thieno, methylthiophenyl |
| Furylmethyl analog (furylmethyl) | C₂₇H₂₅N₅O₄ | Moderate in polar solvents | Furyl, methoxyphenethyl, imino |
The target compound’s dialkylaminoethyl group significantly improves water solubility compared to benzyl or aromatic substituents, enabling direct evaluation of antiviral properties without salt formation .
Key Research Findings
Synthetic Flexibility : The pyrido-pyrimidine core allows modular substitution, enabling tuning of solubility and bioactivity .
Bioisosterism: The pyrido-pyrimidine nucleus mimics 4-hydroxyquinolin-2-one in binding to analgesic targets, validating its use in pain management .
Solubility-Bioavailability Link: Aminoethyl side chains enhance aqueous solubility, a critical factor for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
